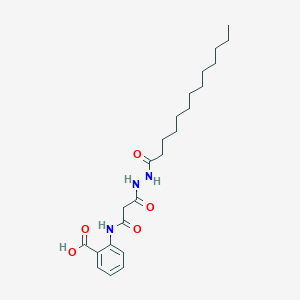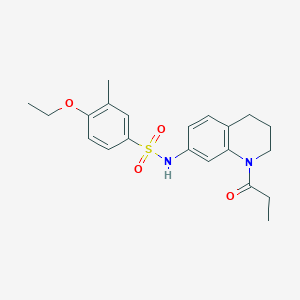
(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate” is also known as Upamostat . It is a small molecule that has been used in trials studying the treatment of Pancreatic Cancer . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 1 (thio-) carbamate (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Applications De Recherche Scientifique
The compound (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate is characterized by its unique molecular structure, where the piperazine ring adopts a chair conformation. This molecule is notable for its E conformation across the C=N double bond, positioning the –OH group and the piperazine ring trans to one another. Intriguingly, the H atom of the hydroxy group is oriented away from the NH2 group, facilitating an intramolecular N—H⋯O contact involving the NH2 group and the oxime O atom. In its crystalline form, molecules are interconnected via strong N—H⋯O and O—H⋯N hydrogen bonds. These bonds form intricate tetrameric units through alternating R 2 2(6) and C(9) motifs, culminating in the formation of R 4 4(28) motifs within the crystal structure. This detailed understanding of the compound's molecular and crystallographic properties provides a foundational basis for exploring its scientific research applications beyond the excluded areas of drug use, dosage, and side effects (S. Sreenivasa et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate and hydroxylamine hydrochloride in a suitable solvent (e.g. methanol).", "Add the base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Monitor the reaction progress by TLC or other suitable analytical method.", "Once the reaction is complete, isolate the product by filtration or other suitable method.", "Purify the product by recrystallization or other suitable method." ] } | |
Numéro CAS |
137499-44-6 |
Formule moléculaire |
C10H20N4O3 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
tert-butyl 4-[(hydroxyhydrazinylidene)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)14-6-4-13(5-7-14)8-11-12-16/h8,12,16H,4-7H2,1-3H3 |
Clé InChI |
AAPVWXIEDRNDKM-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(CC1)/C=N/NO |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=NO)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C=NNO |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)
![5-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2854282.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2854283.png)
![2,6-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2854287.png)

![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)


![4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide](/img/structure/B2854295.png)
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2854298.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2854302.png)
